molecular formula C7H12N2S B13562113 3-(Thiazol-2-yl)butan-1-amine

3-(Thiazol-2-yl)butan-1-amine

Cat. No.: B13562113
M. Wt: 156.25 g/mol
InChI Key: LVAGOLOHPCFJAD-UHFFFAOYSA-N
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Description

3-(1,3-Thiazol-2-yl)butan-1-amine is a heterocyclic organic compound featuring a thiazole ring, which consists of both sulfur and nitrogen atomsThe thiazole ring is known for its aromatic properties and reactivity, making it a versatile scaffold in the synthesis of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of α-amido-β-ketoesters with Lawesson’s reagent to form the thiazole ring . The subsequent introduction of the butan-1-amine side chain can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of thiazole derivatives often employs high-throughput methods to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted synthesis are utilized to enhance reaction rates and yields. These methods allow for the efficient production of large quantities of 3-(1,3-thiazol-2-yl)butan-1-amine .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Thiazol-2-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

3-(1,3-Thiazol-2-yl)butan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-thiazol-2-yl)butan-1-amine involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it can interact with neurotransmitter receptors, influencing neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-thiazol-2-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butan-1-amine side chain differentiates it from other thiazole derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications .

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

3-(1,3-thiazol-2-yl)butan-1-amine

InChI

InChI=1S/C7H12N2S/c1-6(2-3-8)7-9-4-5-10-7/h4-6H,2-3,8H2,1H3

InChI Key

LVAGOLOHPCFJAD-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)C1=NC=CS1

Origin of Product

United States

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